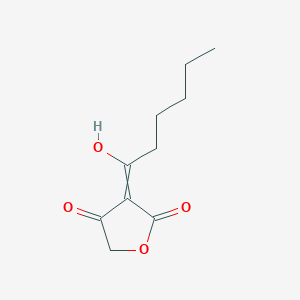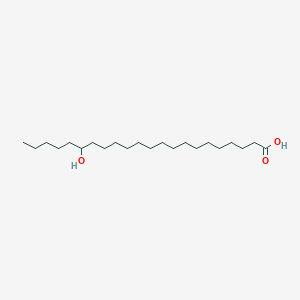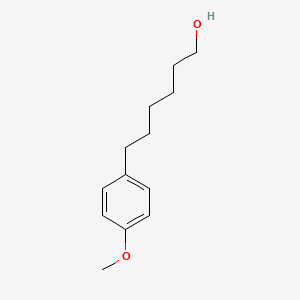
6-(4-Methoxyphenyl)hexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxyphenyl)hexan-1-OL is an organic compound that belongs to the class of alcohols It features a hexane chain with a methoxyphenyl group attached to the sixth carbon and a hydroxyl group at the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with a Grignard reagent derived from 1-bromohexane. The reaction proceeds as follows:
Formation of Grignard Reagent: 1-bromohexane is reacted with magnesium in dry ether to form the Grignard reagent.
Addition to Aldehyde: The Grignard reagent is then added to 4-methoxybenzaldehyde, resulting in the formation of the corresponding alcohol after hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method is advantageous due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methoxyphenyl)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like hydrobromic acid (HBr) or other halogenating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-(4-Methoxyphenyl)hexan-1-one.
Reduction: Formation of 6-(4-Methoxyphenyl)hexane.
Substitution: Formation of 6-(4-Halophenyl)hexan-1-OL.
Wissenschaftliche Forschungsanwendungen
6-(4-Methoxyphenyl)hexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(4-Methoxyphenyl)hexan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their function. The methoxyphenyl group may also interact with hydrophobic regions of proteins or cell membranes, influencing biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-Hydroxyphenyl)hexan-1-OL: Similar structure but with a hydroxyl group instead of a methoxy group.
6-(4-Methylphenyl)hexan-1-OL: Similar structure but with a methyl group instead of a methoxy group.
6-(4-Ethoxyphenyl)hexan-1-OL: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
6-(4-Methoxyphenyl)hexan-1-OL is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Eigenschaften
CAS-Nummer |
102831-36-7 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)hexan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h7-10,14H,2-6,11H2,1H3 |
InChI-Schlüssel |
YGMHHBMWTJUUIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


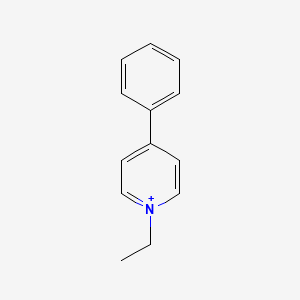
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
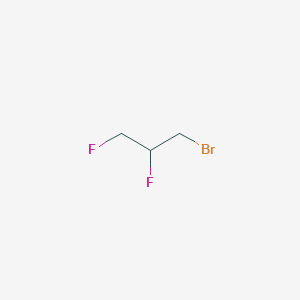
![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
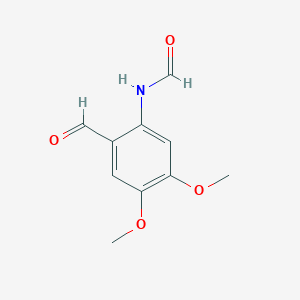

![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
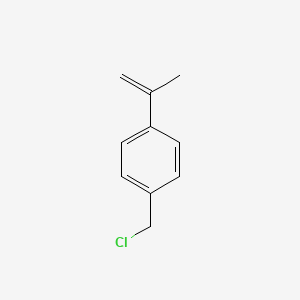

![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
